![molecular formula C10H20N4O B565861 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one CAS No. 220182-11-6](/img/no-structure.png)

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

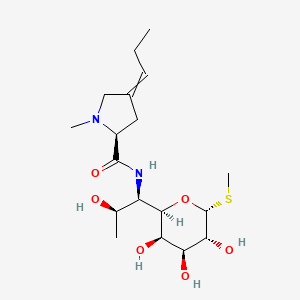

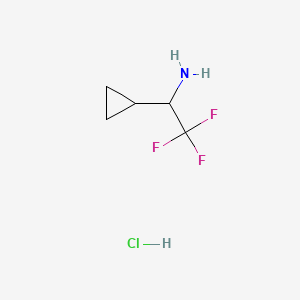

“1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one” is a chemical compound with the molecular formula C10H20N4O . It is an impurity of Gadobutrol, a nonionic, paramagnetic contrast agent developed for tissue contrast enhancement in magnetic resonance imaging (MRI) .

Synthesis Analysis

The compound can be synthesized starting from compound of formula (II), 2α,4α,6α,8α-decahydro-teatraazacyclopent [fg]acenap hthylene . This compound can be converted to 1,4,7,10-tetraazacyclododecane (commonly named Cyclen) according to a specific scheme .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H20N4O . The average mass is 212.292 Da and the monoisotopic mass is 212.163712 Da .Chemical Reactions Analysis

This compound is an intermediate in the synthesis of Gadoteridol (G125900), an MRI contrast chelating agent .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 395.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.5±3.0 kJ/mol and a flash point of 192.7±27.9 °C .科学的研究の応用

MRI Contrast Agent Synthesis

“1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one” is a key intermediate in the synthesis of Gadoteridol , a gadolinium-based MRI contrast agent . Gadoteridol enhances the quality of MRI images by altering the magnetic properties of water molecules in the body, providing clearer images of tissues and organs.

Preparation of Tetraazamacrocycles

This compound is utilized in the preparation of tetraazamacrocycles . These macrocyclic structures are significant due to their ability to complex with various metal ions, which is valuable in medicinal chemistry for drug design and development.

Research on Nonionic Paramagnetic Contrast Agents

As an impurity of Gadobutrol, another nonionic, paramagnetic contrast agent, this compound contributes to the research and development of new contrast agents that are less likely to cause allergic reactions .

将来の方向性

作用機序

Target of Action

The primary target of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the Gadoteridol , an MRI contrast chelating agent . This compound acts as an intermediate in the synthesis of Gadoteridol .

Mode of Action

The exact mode of action of 1,4,7,10-Tetraazabicyclo[82Given its role as an intermediate in the synthesis of gadoteridol, it can be inferred that it contributes to the formation of this mri contrast agent .

Biochemical Pathways

The specific biochemical pathways affected by 1,4,7,10-Tetraazabicyclo[82As an intermediate in the synthesis of gadoteridol, it likely plays a role in the biochemical pathways related to mri contrast enhancement .

Result of Action

The result of the action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the synthesis of Gadoteridol, an MRI contrast chelating agent . This suggests that the compound contributes to the enhancement of tissue contrast in MRI scans .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves the introduction of four nitrogen atoms into a bicyclic structure, followed by the formation of a ketone functional group.", "Starting Materials": [ "2,5-dioxo-1-pyrrolidineacetic acid", "1,2-diaminocyclohexane", "Methanol", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The first step involves the reaction of 2,5-dioxo-1-pyrrolidineacetic acid with 1,2-diaminocyclohexane in methanol to form a bicyclic intermediate.", "This intermediate is then reduced using hydrogen gas and palladium on carbon catalyst to introduce two nitrogen atoms and form a secondary amine.", "The secondary amine is then reacted with sodium hydroxide to form a tertiary amine.", "Finally, the tertiary amine is oxidized using a suitable oxidizing agent to form the desired ketone functional group, resulting in the formation of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one." ] } | |

CAS番号 |

220182-11-6 |

製品名 |

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one |

分子式 |

C10H20N4O |

分子量 |

212.297 |

IUPAC名 |

1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |

InChI |

InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |

InChIキー |

ASZOLYZWJGOQDY-UHFFFAOYSA-N |

SMILES |

C1CNCCN2CCN(CCN1)CC2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)